molecular formula C15H14N6O3 B2850966 N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1002041-58-8

N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2850966
M. Wt: 326.316
InChI Key: PEHGVWOTPFYXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as MNRP, is a chemical compound that has been extensively studied for its potential use in scientific research. MNRP is a pyrimidine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves the reaction of 2-amino-4-methyl-6-(2-methoxyphenyl)pyrimidine with 4-nitro-1H-pyrazole in the presence of a suitable catalyst and reducing agent.

Starting Materials
2-amino-4-methyl-6-(2-methoxyphenyl)pyrimidine, 4-nitro-1H-pyrazole, Suitable catalyst, Reducing agent

Reaction
Step 1: Dissolve 2-amino-4-methyl-6-(2-methoxyphenyl)pyrimidine and 4-nitro-1H-pyrazole in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time., Step 4: Isolate the product by filtration or other suitable means and purify by recrystallization or other suitable means.

Mechanism Of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to have antioxidant activity, which may be beneficial in the treatment of diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine for lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further investigation in cancer research. However, N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has some limitations as well. It is a relatively complex molecule, which may make it difficult to synthesize and study. Additionally, its mechanism of action is not fully understood, which may make it challenging to develop new drugs based on N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine. One area of interest is the development of new drugs based on N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, which may provide insights into the development of new drugs targeting key enzymes and signaling pathways involved in cell growth and proliferation. Additionally, further studies are needed to investigate the potential anti-inflammatory and antioxidant properties of N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, which may have implications for the treatment of a variety of diseases.

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has also been investigated for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-10-7-14(18-12-5-3-4-6-13(12)24-2)19-15(17-10)20-9-11(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHGVWOTPFYXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.